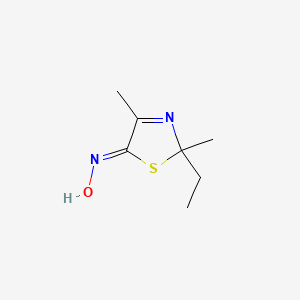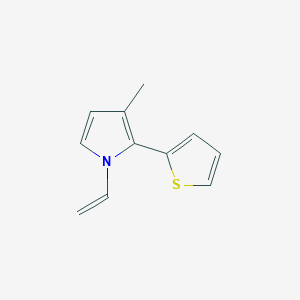
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole is a heterocyclic compound that contains both pyrrole and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Another method involves the Paal-Knorr synthesis, which is a classical method for the formation of thiophene derivatives. This reaction involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki-Miyaura coupling is favored for its functional group tolerance and environmental benignity .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated derivatives and sulfonated compounds.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-Ethenyl-3-methyl-2-thiophen-2-ylpyrrole can be compared with other thiophene and pyrrole derivatives:
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
This compound stands out due to its unique combination of thiophene and pyrrole rings, offering distinct chemical and biological properties.
Propiedades
Número CAS |
79892-13-0 |
|---|---|
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
1-ethenyl-3-methyl-2-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C11H11NS/c1-3-12-7-6-9(2)11(12)10-5-4-8-13-10/h3-8H,1H2,2H3 |
Clave InChI |
ZBYDROFXYLPUEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=C1)C=C)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)

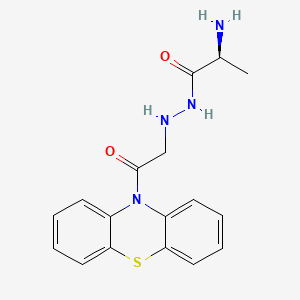
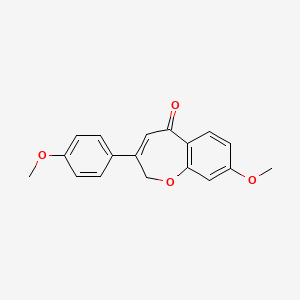

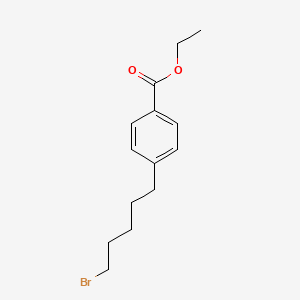
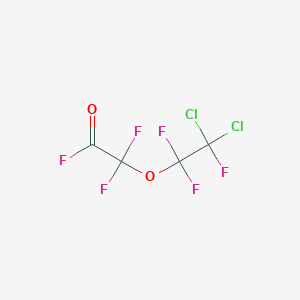

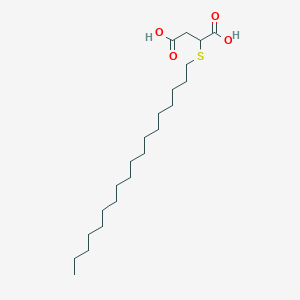
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

methanone](/img/structure/B14426007.png)
